molecular formula C9H13N3O3 B2854816 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid CAS No. 1046443-96-2

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid

Cat. No. B2854816
CAS RN: 1046443-96-2
M. Wt: 211.221
InChI Key: DEIBDFGWJPSLEX-UHFFFAOYSA-N
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Description

The compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a unique chemical provided by Sigma-Aldrich . It’s part of a collection of unique chemicals provided to early discovery researchers . The molecular formula is C7H15Cl2N3O3 .


Molecular Structure Analysis

The molecular structure of the related compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” has been determined . The empirical formula is C7H11N3O2 .


Physical And Chemical Properties Analysis

The related compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” is a solid . Its molecular weight is 260.12 .

Scientific Research Applications

Synthesis and Pharmacological Activities

  • A study highlighted the synthesis of 4-antipyrine derivatives, including those structurally related to 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid, demonstrating analgesic, anti-inflammatory, and other pharmacological activities. This work underscores the compound's relevance in the development of non-narcotic analgesics and its potential for therapeutic applications (Rubtsov et al., 2002).

Antimicrobial and Antifungal Activities

  • Research on the proton-transfer complexes of 4-aminoantipyrine, a compound closely related to 4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid, with quinol and picric acid, demonstrated notable antimicrobial and antifungal activities. These findings suggest the compound's utility in environmental monitoring and pharmaceutical industries, highlighting its potential for extracting or eliminating contaminants from the environment (Adam, 2013).

Optical Properties in Material Science

  • In material science, derivatives of 4-aminoantipyrine have been studied for their optical properties when synthesized into thin films. This research suggests the potential use of these compounds in optical devices and materials due to their unique absorption spectra and refraction properties, indicating the versatility of 4-aminoantipyrine derivatives beyond biomedical applications (El-Ghamaz et al., 2017).

Anti-Cancer Research

  • A study on the synthesis, characterization, and anti-breast cancer activity of new 4-aminoantipyrine-based heterocycles, which are related to the compound , revealed significant anticancer properties against human tumor breast cancer cell lines. This highlights the compound's potential as a basis for developing new anticancer agents (Ghorab et al., 2014).

Environmental and Analytical Chemistry

  • The compound's derivatives have been applied in environmental and analytical chemistry, demonstrating their use as labeling reagents for liquid chromatographic analysis of amino acids. This underscores the compound's utility in enhancing the analytical techniques for detecting and quantifying amino acids in various samples (Gioia et al., 2006).

Safety and Hazards

The related compound “(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate” has a hazard classification of Acute Tox. 4 Oral . The signal word is “Warning” and it has the GHS07 pictogram .

properties

IUPAC Name

4-[(3,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-5-9(6(2)12-11-5)10-7(13)3-4-8(14)15/h3-4H2,1-2H3,(H,10,13)(H,11,12)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIBDFGWJPSLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethyl-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid

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